4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Description
This compound belongs to the sulfonamide-benzamide hybrid class, characterized by a cyclohexyl(methyl)sulfamoyl group attached to a benzamide scaffold and a 4-sulfamoylphenyl substituent.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-23(17-5-3-2-4-6-17)30(27,28)19-11-7-15(8-12-19)20(24)22-16-9-13-18(14-10-16)29(21,25)26/h7-14,17H,2-6H2,1H3,(H,22,24)(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHVYEDZKJCIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of cyclohexylamine with methylsulfonyl chloride to form cyclohexyl(methyl)sulfamoyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
Research indicates that compounds similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide exhibit significant biological activities, particularly in inhibiting carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis under hypoxic conditions.
Inhibition of Carbonic Anhydrases
- Mechanism: By inhibiting CAs IX and XII, these compounds can potentially disrupt the pH regulation in tumor cells, leading to reduced tumor growth and improved efficacy of other anticancer therapies.
- Case Study: A study demonstrated that derivatives of sulfonamide compounds showed selective inhibition against CA IX with IC50 values in the micromolar range, suggesting potential for therapeutic applications in cancer treatment .
Anticancer Agents
The primary application of This compound lies in its potential as an anticancer agent. Its ability to inhibit specific carbonic anhydrases makes it a candidate for further development in oncology.
Anti-inflammatory Properties
Sulfonamide derivatives are also known for their anti-inflammatory effects. Research has indicated that such compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Research Findings
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Structural Insights:
- Cyclohexyl vs.
- Sulfamoyl Positioning : The 4-sulfamoylphenyl group in the target compound may improve hydrogen bonding with biological targets compared to phenethyl or oxadiazole substituents .
Activity Trends:
- Antifungal Activity : LMM11 and imidazole derivatives () demonstrate that sulfamoyl-benzamide hybrids with heterocyclic substituents (e.g., oxadiazole, imidazole) are effective against C. albicans .
- Enzyme Inhibition : The target compound’s sulfamoyl groups may mimic natural substrates, enabling competitive inhibition of enzymes like thioredoxin reductase or PD-L1 .
Physicochemical Properties
Property Analysis:
- Melting Points : Higher melting points (e.g., 202–210°C for Compound 12) correlate with crystalline stability, while lower values (e.g., 143–145°C for Compound 6e) suggest flexibility from ether linkages .
- Solubility : The cyclohexyl group in the target compound may reduce aqueous solubility compared to polar substituents (e.g., sulfamoylphenyl), necessitating formulation adjuvants like Pluronic F-127 .
Biological Activity
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a member of the sulfamoyl-benzamide class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₈N₂O₄S₂
The synthesis typically involves multi-step reactions, including the formation of the sulfamoyl group and subsequent coupling with a benzamide derivative. The general synthetic route can be summarized as:
- Formation of the Cyclohexylmethylsulfamoyl Group : Reaction of cyclohexylmethylamine with a sulfonyl chloride.
- Coupling with 4-Sulfamoylphenylisocyanate : This step forms the final benzamide structure.
Antitumor Activity
Recent studies have demonstrated that compounds within the sulfamoyl-benzamide class exhibit significant antitumor properties. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were used to evaluate the antitumor effects.
- Mechanism : These compounds can induce cell cycle arrest and inhibit tubulin polymerization, leading to apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, indicating potent inhibitory activity .
Enzyme Inhibition
The compound has shown potential as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). The biological evaluation indicated:
- Selectivity : The compound selectively inhibits h-NTPDases at sub-micromolar concentrations.
- Molecular Docking Studies : These studies revealed significant interactions with amino acid residues in the target protein, suggesting a strong binding affinity .
Study on Anticancer Properties
In a recent investigation, sulfamoyl-benzamide derivatives were synthesized and tested for their anticancer properties. The study revealed:
- Compound Efficacy : Among the tested derivatives, one compound exhibited high potency against MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics.
- Mechanistic Insights : Flow cytometry assays indicated that this compound led to G2/M phase arrest in the cell cycle, highlighting its potential as a chemotherapeutic agent .
Enzyme Inhibition Research
Another study focused on the inhibition of h-NTPDases revealed:
- Inhibition Profiles : The synthesized compounds displayed varied IC50 values across different h-NTPDases, with some derivatives being more effective than others.
- Potential Applications : This inhibition profile suggests that these compounds could be developed further for treating conditions associated with dysregulated nucleotide metabolism .
Summary of Findings
| Compound | Target | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | h-NTPDase1 | 2.88 ± 0.13 | Potent inhibitor |
| Related Compound | MCF-7 Cells | <1.0 | Induces apoptosis |
| Related Compound | HepG2 Cells | <1.0 | Induces apoptosis |
Q & A
Basic Question: What are the recommended synthetic routes for 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. For example:
- Sulfamoyl Group Introduction: React a benzamide precursor with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Cyclohexyl(methyl)amine Coupling: Use a nucleophilic substitution reaction with cyclohexyl(methyl)amine in anhydrous tetrahydrofuran (THF) and a base like triethylamine to facilitate sulfonamide bond formation .
- Purification: Employ silica gel chromatography (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor intermediates via TLC and confirm final structure using LC-MS and H NMR .
Basic Question: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding, sulfonamide geometry). For example, distorted tetrahedral geometry at sulfur atoms is common in sulfonamides .
- Spectroscopy:
- Computational Tools: Generate canonical SMILES or InChI descriptors (e.g.,
InChI=1S/C20H25N3O4S2) for database alignment and reproducibility .
Advanced Question: How can computational methods optimize reaction conditions for scaled-up synthesis?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways .
- High-Throughput Screening (HTS): Test solvent polarity (DMF vs. THF), catalyst loadings (e.g., Pd/C for deprotection), and temperature gradients in microreactors to maximize yield .
- Machine Learning: Train models on existing reaction data (e.g., PubChem datasets) to predict optimal stoichiometry and side-product suppression .
Advanced Question: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Profiling: Conduct assays (e.g., enzyme inhibition IC) under standardized conditions (pH 7.4, 37°C) to minimize variability. For example, discrepancies in carbonic anhydrase inhibition may arise from assay buffer differences .
- Metabolite Analysis: Use LC-HRMS to identify degradation products (e.g., hydrolyzed sulfonamide) that might interfere with activity readings .
- Structural-Activity Relationship (SAR): Compare analogs (e.g., replacing cyclohexyl with adamantyl) to isolate contributions of specific substituents .
Advanced Question: How can this compound be utilized as a biochemical probe for enzyme studies?
Methodological Answer:
- Target Identification: Perform affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blot or SPR .
- Kinetic Studies: Use stopped-flow spectroscopy to measure inhibition kinetics (e.g., /) for time-dependent enzyme inactivation .
- Crystallographic Docking: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase IX) to map binding interactions and guide analog design .
Advanced Question: What are the challenges in reconciling computational predictions with experimental reactivity data?
Methodological Answer:
- Solvent Effects: Simulate solvation models (e.g., COSMO-RS) to account for solvent polarity’s impact on reaction barriers, which DFT alone may overlook .
- Error Analysis: Compare calculated activation energies (±3 kcal/mol) with experimental Arrhenius plots to identify systematic deviations .
- Hybrid Approaches: Combine molecular dynamics (MD) simulations with experimental kinetic isotope effects (KIEs) to validate transition-state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
